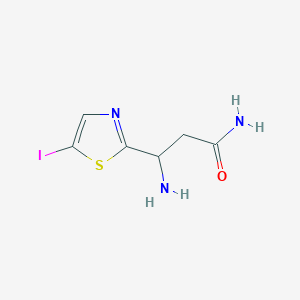
3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide is a chemical compound with the molecular formula C6H8IN3OS It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-iodo-2-aminothiazole with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodo group can be reduced to form the corresponding thiazole derivative.
Substitution: The iodo group can be substituted with other functional groups like hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Thiazole derivatives without the iodo group.
Substitution: Various substituted thiazole derivatives depending on the substituent used.
科学研究应用
3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide is not fully understood, but it is believed to interact with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The iodo group may also play a role in enhancing the compound’s reactivity and binding affinity to biological targets.
相似化合物的比较
Similar Compounds
- 3-Amino-3-(5-bromo-1,3-thiazol-2-yl)propanamide
- 3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide
- 3-Amino-3-(5-fluoro-1,3-thiazol-2-yl)propanamide
Uniqueness
3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide is unique due to the presence of the iodo group, which can significantly influence its chemical reactivity and biological activity. The iodo group is larger and more polarizable than other halogens, which can enhance the compound’s interactions with biological targets and potentially improve its efficacy as a drug candidate.
属性
分子式 |
C6H8IN3OS |
|---|---|
分子量 |
297.12 g/mol |
IUPAC 名称 |
3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H8IN3OS/c7-4-2-10-6(12-4)3(8)1-5(9)11/h2-3H,1,8H2,(H2,9,11) |
InChI 键 |
NTPUSAVPMJZBAU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=N1)C(CC(=O)N)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


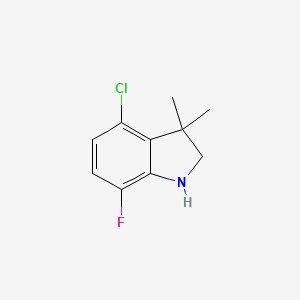
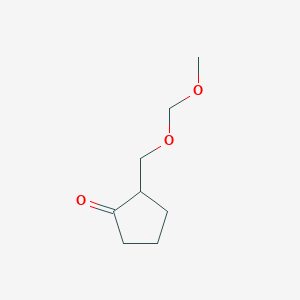

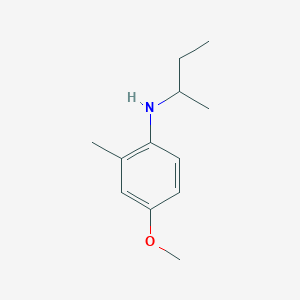
![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride](/img/structure/B13071477.png)

![6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13071487.png)
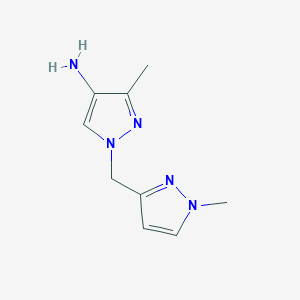
![rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate](/img/structure/B13071491.png)
![2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13071498.png)


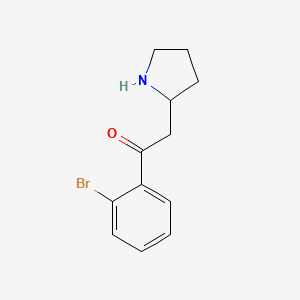
![5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13071522.png)
